molecular formula C11H12O2 B2977927 6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane CAS No. 1934507-71-7

6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane

Cat. No. B2977927
CAS RN: 1934507-71-7
M. Wt: 176.215
InChI Key: OKKBUIMJAZZZQV-UHFFFAOYSA-N
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Description

“6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane” is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . The compound is stored at 4 degrees Celsius and is in the form of an oil .


Molecular Structure Analysis

The InChI code for “6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane” is 1S/C11H12O2/c1-2-4-9(5-3-1)11-6-7-12-8-10(11)13-11/h1-5,10H,6-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane” is an oil-like substance . It has a molecular weight of 176.22 . The compound is stored at 4 degrees Celsius . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.

Scientific Research Applications

Catalysis

Finally, 6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane might be explored as a ligand or a structural component in catalysts used for various chemical reactions, potentially improving reaction efficiency and selectivity.

Each of these fields presents a unique avenue for the application of 6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane in scientific research, demonstrating the compound’s versatility and potential for contributing to advancements across multiple disciplines. The information provided is based on the compound’s structure and potential reactivity, as detailed data on specific applications was not available in the search results .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-phenyl-3,7-dioxabicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-4-9(5-3-1)11-6-7-12-8-10(11)13-11/h1-5,10H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKBUIMJAZZZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1(O2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane

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